4-(5,6-Diphenylpyrazin-2-yloxy)-1-butanol
Overview
Description
4-(5,6-Diphenylpyrazin-2-yloxy)-1-butanol is a synthetic organic compound characterized by the presence of a pyrazine ring substituted with two phenyl groups and a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-Diphenylpyrazin-2-yloxy)-1-butanol typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring is synthesized through a condensation reaction between appropriate precursors, such as phenyl-substituted ketones and diamines.
Substitution with Phenyl Groups: The phenyl groups are introduced via electrophilic aromatic substitution reactions.
Attachment of the Butanol Chain: The final step involves the nucleophilic substitution of a halogenated butanol derivative with the pyrazine ring, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(5,6-Diphenylpyrazin-2-yloxy)-1-butanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl groups and the butanol chain can participate in substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, 4-(5,6-Diphenylpyrazin-2-yloxy)-1-butanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe in biochemical assays.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(5,6-Diphenylpyrazin-2-yloxy)-1-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include oxidative stress response, inflammation modulation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 4-(5,6-Diphenylpyrazin-2-yl)butanol
- 4-(5,6-Diphenylpyrazin-2-yloxy)butanoic acid
- 4-(5,6-Diphenylpyrazin-2-yl)butylamine
Uniqueness
Compared to similar compounds, 4-(5,6-Diphenylpyrazin-2-yloxy)-1-butanol is unique due to the presence of the butanol chain, which can influence its solubility, reactivity, and biological activity. This structural feature may enhance its potential as a therapeutic agent or a material with specific properties.
Properties
IUPAC Name |
4-(5,6-diphenylpyrazin-2-yl)oxybutan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-13-7-8-14-24-18-15-21-19(16-9-3-1-4-10-16)20(22-18)17-11-5-2-6-12-17/h1-6,9-12,15,23H,7-8,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIFVLXPRLHLQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=CC=C3)OCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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